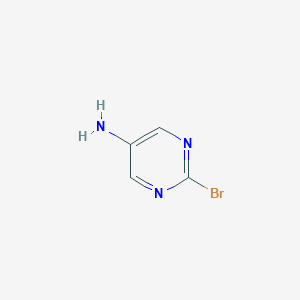

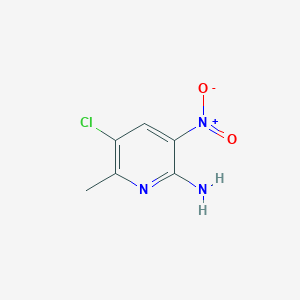

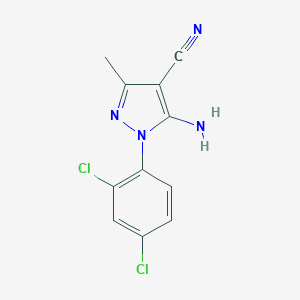

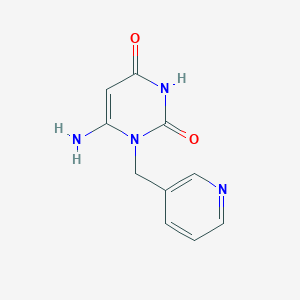

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-APMD, is a small organic molecule that has a wide range of applications in scientific research. This compound is a versatile reagent that can be used to synthesize a variety of other molecules, as well as to study and investigate the structure and function of proteins and other biological molecules.

Scientific Research Applications

Pharmaceutical Drug Design

The core structure of benzimidazoles is found in numerous pharmacologically active molecules. “6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione” could serve as a lead compound in the design of new therapeutic agents. Its modification through various chemical reactions could lead to the development of drugs with potential activity against diseases such as cancer, viral infections, and parasitic infestations .

Agricultural Chemistry

Benzimidazole derivatives are known for their fungicidal properties. The subject compound could be synthesized into new derivatives that serve as potent fungicides or pesticides, contributing to crop protection and yield improvement in the agricultural sector .

Material Science

The unique electronic properties of the pyrimidine ring make it a candidate for use in material science, particularly in the creation of organic semiconductors and conductive polymers. These materials have applications in solar cells, light-emitting diodes (LEDs), and other electronic devices .

Biological Probes

Due to the inherent fluorescence of the pyridine moiety, this compound could be utilized as a biological probe. It can be used to study biological processes by tracking the movement or location of molecules within cells, thus aiding in the understanding of cellular functions and disease mechanisms .

Enzyme Inhibition Studies

Benzimidazole derivatives often act as enzyme inhibitors. The compound could be used to study the inhibition of enzymes like topoisomerases or helicases, which are vital for DNA replication and transcription. This has implications for cancer research and the development of anticancer drugs .

Chemical Sensors

The compound’s structure suggests potential use in the development of chemical sensors. These sensors could detect the presence of specific ions or molecules, making them useful in environmental monitoring and industrial process control .

Nanotechnology

The compound’s molecular framework could be employed in the synthesis of nanomaterials. These nanomaterials might be used for drug delivery systems, enhancing the targeted delivery of therapeutics to specific sites within the body .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as chromatographic stationary phases or as reagents in spectrophotometric analyses. This would aid in the separation and detection of various chemical substances, improving the accuracy and sensitivity of analytical methods .

properties

IUPAC Name |

6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGMCELSFGWLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.